Capillolide

Description

Historical Context of Discovery and Early Investigations

The discovery of Capillolide is rooted in the broader scientific investigation of marine organisms, particularly soft corals, as a prolific source of secondary metabolites.

This compound was first identified and isolated from the soft coral Sinularia capillosa. nih.govacs.org In a 2000 study, researchers collected S. capillosa from the South China Sea and, through extraction and chromatographic separation, obtained the novel compound. acs.org The investigation of this particular species also yielded three other known cembranolides: sinulariolide (B1237615), flexibilide, and (1R,13S,12S,9S,8R,5S,4R)-9-acetoxy-5,8:12,13-diepoxycembr-15(17)-en-16,4-olide. acs.orgtandfonline.com

Subsequent research has identified this compound in other species of the same genus. It has also been isolated from Sinularia microclavata, collected from Hainan Island, China, and from Sinularia flexibilis. ebi.ac.ukacs.org The genus Sinularia is well-documented for producing a diverse array of secondary metabolites, including sesquiterpenes, diterpenes, and steroids, making it a focal point for marine natural product discovery. acs.orgtandfonline.com

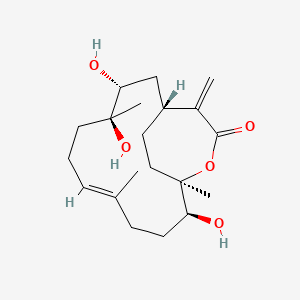

Chemically, this compound is classified as a cembranolide diterpenoid. nih.govacs.org The cembranoids are a major class of natural products characterized by a 14-membered carbocyclic ring skeleton. researchgate.net Diterpenoids are composed of four isoprene (B109036) units. The structure of this compound was elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govacs.org Its molecular formula was determined as C20H32O5. acs.org Key structural features identified from its spectra include an exocyclic α-methylene γ-lactone ring and multiple hydroxyl groups. acs.org This classification places this compound within a large family of marine-derived compounds known for their structural complexity and biological activity. researchgate.net

Isolation from Marine Invertebrates: The Genus Sinularia

Significance in Natural Product Chemistry and Chemical Biology

The significance of this compound in natural product chemistry and chemical biology stems primarily from its potent biological activity, particularly its cytotoxicity against various cancer cell lines. ebi.ac.ukresearchgate.net Compounds like this compound serve as valuable molecular scaffolds for the development of new therapeutic agents. Its unique structure and functional groups make it an interesting target for total synthesis and for structure-activity relationship (SAR) studies, which aim to understand how specific parts of the molecule contribute to its biological effects. The discovery of this compound and related compounds underscores the chemical diversity of marine ecosystems and their potential as a source for new drug leads. tandfonline.comresearchgate.net

Overview of Reported Biological Activities

The primary biological activity reported for this compound is its cytotoxicity. Early investigations noted that the compound exhibited moderate cytotoxic activity. tandfonline.comtandfonline.com More specific studies have quantified this effect against several human tumor cell lines. In one study, this compound demonstrated potent cytotoxic activity against the A-549 human lung carcinoma cell line with an IC50 value of 0.5 µg/mL. ebi.ac.uk Another investigation reported its activity against KB (human oral cancer) and MCF-7 (human breast cancer) cell lines. ebi.ac.uk These findings highlight this compound as a molecule of interest for further investigation in oncology research.

Table 1: Reported Cytotoxic Activity of this compound

| Cell Line | Description | Reported IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| A-549 | Human Lung Carcinoma | 0.5 | ebi.ac.uk |

| KB | Human Oral Cancer | 5.0 | ebi.ac.uk |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Sinulariolide |

| Flexibilide |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(1R,3R,4S,7E,11S,12R)-3,4,11-trihydroxy-4,8,12-trimethyl-15-methylidene-13-oxabicyclo[10.3.2]heptadec-7-en-14-one |

InChI |

InChI=1S/C20H32O5/c1-13-6-5-10-19(3,24)17(22)12-15-9-11-20(4,16(21)8-7-13)25-18(23)14(15)2/h6,15-17,21-22,24H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16+,17-,19+,20-/m1/s1 |

InChI Key |

JLCJNFREUBTKDT-WRHAGOLESA-N |

Isomeric SMILES |

C/C/1=C\CC[C@]([C@@H](C[C@H]2CC[C@]([C@H](CC1)O)(OC(=O)C2=C)C)O)(C)O |

Canonical SMILES |

CC1=CCCC(C(CC2CCC(C(CC1)O)(OC(=O)C2=C)C)O)(C)O |

Synonyms |

capillolide |

Origin of Product |

United States |

Methodologies for Isolation and Structural Elucidation

Source Organism Collection and Preparation

Capillolide has been successfully isolated from several species of soft corals belonging to the genus Sinularia. These organisms are known producers of a diverse array of secondary metabolites. tandfonline.comresearchgate.net

Sinularia capillosa : This species, collected from the South China Sea, is a primary source from which this compound was first isolated. ebi.ac.ukacs.org Investigations into a specimen from Hainan Island, China, led to the identification of this compound along with other known cembranoids. acs.orgnih.gov

Sinularia microclavata : Specimens of S. microclavata, also collected from the bay of Sanya on Hainan Island, China, have been shown to yield this compound. ebi.ac.uknih.govacs.org In these studies, this compound was isolated alongside other diterpenoids, such as the novel compound microclavatin. nih.govacs.orgacs.org

Sinularia flexibilis : Chemical analysis of S. flexibilis has also confirmed the presence of this compound. umt.edu.my A bioassay-guided fractionation of this soft coral resulted in the isolation of this compound among a host of other cembrane-type diterpenoids. nih.govacs.org This was the first report of this compound being isolated from this particular species. umt.edu.my

Currently, the scientific literature primarily focuses on the collection of wild specimens of Sinularia for the isolation of this compound. While the aquaculture of soft corals like Sinularia is established for purposes such as reef restoration and the aquarium trade, specific cultivation techniques aimed at enhancing the production of this compound are not well-documented. Research has shown that environmental factors and the presence of symbiotic zooxanthellae can influence the secondary metabolite profile of soft corals. jcu.edu.au However, targeted mariculture protocols to upscale this compound production remain an area for future investigation.

Soft Coral Species: Sinularia capillosa, Sinularia microclavata, Sinularia flexibilis

Extraction and Primary Purification Techniques

The process of isolating this compound from the soft coral biomass involves several standard yet critical steps in natural product chemistry, beginning with solvent extraction and followed by chromatographic purification.

The initial step involves extracting the organic compounds from the collected and prepared soft coral material. This is typically achieved by macerating or soaking the coral tissues in organic solvents. The choice of solvent is crucial for efficiently extracting the desired compounds.

Commonly used solvents for the extraction of metabolites from Sinularia species include:

Ethanol (EtOH) : Used for the initial extraction of the wet or dried coral material. acs.org

Acetone (B3395972) : Also used for exhaustive extraction of the chopped coral tissues at room temperature. nih.gov

Dichloromethane (B109758) (CH₂Cl₂) : Often used in partitioning the crude extract to separate compounds based on polarity. acs.org

Ethyl Acetate (B1210297) (EtOAc) : Frequently used to partition the initial aqueous extract, concentrating the medium-polarity compounds like this compound. acs.orgnih.gov

Petroleum Ether : Used in the initial partitioning steps to remove highly nonpolar compounds like fats and sterols. acs.org

The general procedure involves concentrating the initial alcohol or acetone extract under vacuum, then partitioning the resulting residue between water and a water-immiscible solvent like ethyl acetate or dichloromethane to separate the compounds based on their polarity. acs.orgnih.gov

Table 1: Solvents Used in the Extraction of this compound from Sinularia Species

| Solvent | Purpose in Extraction | Reference(s) |

|---|---|---|

| Ethanol | Initial extraction of coral biomass | acs.org |

| Acetone | Initial extraction of coral biomass | nih.gov |

| Dichloromethane | Partitioning of crude extract | acs.org |

| Ethyl Acetate | Partitioning of crude extract | acs.orgnih.gov |

| Petroleum Ether | Defatting/Removal of nonpolar compounds | acs.org |

Following solvent extraction and partitioning, the resulting crude extract is a complex mixture of numerous compounds. To isolate this compound, this mixture is subjected to chromatographic techniques.

Column Chromatography (CC) : This is the most common method for the initial separation of the crude extract. Silica (B1680970) gel is typically used as the stationary phase. acs.organalytica-world.com The extract is loaded onto the column, and a series of solvents or solvent mixtures (the mobile phase) of increasing polarity are passed through it. cup.edu.cn

Flash Chromatography : This is a variation of column chromatography that uses pressure to speed up the separation process, offering a faster and often more efficient initial purification.

In a typical separation of this compound, the ethyl acetate or dichloromethane-soluble fraction is applied to a silica gel column. acs.org The column is eluted with a gradient of solvents, commonly starting with a nonpolar solvent like petroleum ether or n-hexane and gradually increasing the polarity by adding ethyl acetate. acs.orgnih.gov Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC), and those containing this compound are pooled for further purification. nih.gov

Table 2: Typical Chromatographic Conditions for Primary Purification

| Technique | Stationary Phase | Mobile Phase System (Gradient Elution) | Reference(s) |

|---|---|---|---|

| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether - Ethyl Acetate | acs.org |

| Column Chromatography | Silica Gel (Si 60) | n-Hexane - Ethyl Acetate | nih.gov |

The final step in the isolation process is to obtain this compound in a pure, crystalline form from the enriched fractions obtained through chromatography. Crystallization is a powerful purification technique that separates a compound from impurities based on differences in solubility.

For this compound, crystallization is typically induced by dissolving the semi-purified material in a suitable solvent system and allowing the solvent to evaporate slowly or by changing the solvent composition to decrease the compound's solubility. One documented method for crystallizing a related diterpenoid, microclavatin, which was isolated alongside this compound, involved using a mixture of ethyl acetate and petroleum ether. acs.orgacs.org This suggests that similar solvent systems, involving a good solvent (like ethyl acetate or acetone) and a poor solvent (like petroleum ether or hexane), would be effective for crystallizing this compound. The formation of colorless crystals indicates a high degree of purity. acs.org

Initial Chromatographic Separation (e.g., Column Chromatography, Flash Chromatography)

Advanced Purification Methodologies

Initial extraction from natural sources yields a complex mixture of compounds from which this compound must be separated. Advanced purification techniques are employed to isolate this compound with the high degree of purity required for structural analysis and biological testing.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products like this compound. oxfordindices.com It offers high resolution and is applicable for separating complex mixtures. oxfordindices.combiomedpharmajournal.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar to nonpolar compounds. nih.goveurogentec.comharvardapparatus.com In this technique, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.

The process of isolating this compound often involves a multi-step chromatographic approach. After initial fractionation of the crude extract using methods like silica gel column chromatography, RP-HPLC is employed for final purification. The purity of the isolated this compound is also assessed using analytical RP-HPLC, where a sharp, symmetrical peak indicates a high degree of purity. eurogentec.compharmtech.com The use of a photodiode array (PDA) detector can provide additional information about the purity of the peak by analyzing the UV-Vis spectrum across the entire peak.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient of water and acetonitrile/methanol | To effectively elute compounds with a range of polarities. nih.gov |

| Flow Rate | ~1 mL/min for analytical; higher for preparative | To ensure optimal separation and peak shape. |

| Detection | UV detector (e.g., at 220 nm) or PDA | To monitor the elution of compounds and assess purity. |

| Injection Volume | Variable, depends on concentration and column size | Introduction of the sample onto the column. |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample. mdpi.comamericanlaboratory.com In CCC, a biphasic liquid system is used, with one phase acting as the stationary phase and the other as the mobile phase. ufrj.br The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. americanlaboratory.com

This technique is particularly advantageous for the separation of polar and labile compounds. High-Performance Countercurrent Chromatography (HPCCC), a modern version of CCC, utilizes high rotational speeds to enhance the retention of the stationary phase and improve separation efficiency. americanlaboratory.com While specific applications of CCC for this compound are not extensively documented, its utility in separating complex natural product mixtures suggests it as a viable and complementary technique to HPLC for its isolation. ufrj.brnih.gov

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment (e.g., RP-HPLC)

Structural Determination Methodologies

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is used to determine its intricate molecular structure, including its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. emerypharma.commst.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for a complete structural assignment. emerypharma.com

1D NMR: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. emerypharma.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwordpress.com This helps in establishing proton-proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edunih.gov Edited HSQC can also differentiate between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.educolumbia.edu It is crucial for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms. wisc.edu

Through the careful analysis of these NMR spectra, the planar structure of this compound can be pieced together, and the relative stereochemistry can often be inferred from coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.net

Table 2: Key NMR Experiments for this compound's Structure Elucidation

| Experiment | Information Gained | Contribution to Structure |

|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, and integration. emerypharma.com | Provides a map of the proton framework. |

| ¹³C NMR | Carbon chemical shifts. emerypharma.com | Identifies the number and type of carbon atoms. |

| COSY | ¹H-¹H correlations through bonds. sdsu.edu | Connects adjacent protons, building structural fragments. |

| HSQC | Direct ¹H-¹³C correlations. columbia.edu | Assigns protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations. sdsu.edu | Links fragments together and establishes the carbon skeleton. |

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. libretexts.org This information is used to determine the molecular weight and elemental composition of a compound. orgchemboulder.com

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value with very high accuracy (to several decimal places). miamioh.edu This precision allows for the unambiguous determination of the molecular formula of this compound by comparing the exact mass with calculated masses for possible elemental compositions. orgchemboulder.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the detection capabilities of MS. nih.govchromatographyonline.com As this compound is isolated by HPLC, the eluent can be directly introduced into the mass spectrometer, providing mass information for the purified compound. Capillary-flow LC-MS can enhance sensitivity. thermofisher.comchromatographytoday.com

Q-TOF LC-MS (Quadrupole Time-of-Flight LC-MS): This hybrid mass spectrometer combines a quadrupole analyzer with a time-of-flight analyzer. It allows for the selection of a specific ion (like the molecular ion of this compound) and its fragmentation. The resulting fragment ions are then analyzed with high mass accuracy. nih.govshimadzu.com This fragmentation pattern provides valuable structural information that can corroborate the connectivities determined by NMR. researchgate.netlongdom.org

While NMR can often determine the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for establishing the absolute stereochemistry. nih.govresearchgate.net This technique requires the formation of a high-quality single crystal of the compound. researchgate.net

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis provides a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net By using anomalous dispersion, a phenomenon that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal, the absolute configuration of a chiral molecule can be determined. mit.edu For organic molecules that only contain light atoms like carbon, hydrogen, and oxygen, this can be challenging but is often achievable with modern diffractometers and techniques. mit.edu The successful X-ray crystallographic analysis of this compound would provide an unambiguous determination of its absolute stereochemistry. usm.edusoton.ac.uk

Circular Dichroism (CD) Spectroscopy for Chiral Assignment

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nist.govspectroscopyonline.com This method is based on the differential absorption of left and right circularly polarized light by a chiral sample. photophysics.com The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the stereochemistry of chiral centers. spectroscopyonline.comnih.gov

For complex molecules like this compound, which possesses multiple chiral centers, determining the absolute configuration is a critical step in its complete structural elucidation. The stereochemistry of a molecule is crucial as it often dictates its biological activity. In the broader context of marine natural products, electronic circular dichroism (ECD) is a commonly employed method for assigning the absolute configurations of newly isolated compounds, including those from the genus Sinularia. researchgate.net

While the relative stereochemistry of this compound was deduced from other spectroscopic methods upon its initial discovery, specific Circular Dichroism data for the definitive chiral assignment of this compound is not extensively reported in readily available scientific literature. ebi.ac.uknih.gov However, the application of CD and Vibrational Circular Dichroism (VCD) remains a principal and highly effective method for the unambiguous determination of absolute configuration in such chiral natural products. spectroscopyonline.comnih.gov The process typically involves comparing the experimentally measured CD spectrum with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods. spectroscopyonline.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational, or Infrared (IR), spectroscopy is an indispensable tool in the structural elucidation of organic compounds, providing critical information about the functional groups present in a molecule. ebi.ac.ukmdpi.com The technique works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint". nih.gov

The structure of this compound, as determined from its initial isolation, contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum. These include a hydroxyl group (-OH), a carbonyl group (C=O) within a lactone ring, and carbon-carbon double bonds (C=C). The IR spectrum of this compound is expected to display absorptions corresponding to these functionalities.

Based on the analysis of related cembranoid diterpenes isolated from Sinularia species and general principles of IR spectroscopy, the characteristic IR absorptions for this compound can be predicted. The presence of a hydroxyl group would be indicated by a broad absorption band in the region of 3400-3500 cm⁻¹. umt.edu.my The carbonyl group of the γ-lactone ring is expected to show a strong absorption band around 1710-1716 cm⁻¹. ebi.ac.uk Additionally, the carbon-carbon double bonds within the cembrane (B156948) skeleton would likely produce an absorption peak in the range of 1645-1650 cm⁻¹. ebi.ac.ukacs.org

The original report on the isolation of this compound confirms that its structure was determined by spectroscopic methods, which included IR spectroscopy. ebi.ac.uknih.gov The specific absorption values are contained within the experimental data of the primary research articles.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Reference |

| Hydroxyl (-OH) | 3400 - 3500 | umt.edu.my |

| Carbonyl (γ-lactone, C=O) | 1710 - 1716 | ebi.ac.uk |

| Carbon-Carbon Double Bond (C=C) | 1645 - 1650 | ebi.ac.ukacs.org |

Biosynthesis of Capillolide

Proposed Biosynthetic Pathway (General Diterpene Pathway Relevance)

The biosynthesis of capillolide is believed to follow the general pathway established for cembranoid diterpenes, a large and diverse class of natural products. nih.govbohrium.com The journey begins with the universal precursor for all diterpenes, geranylgeranyl pyrophosphate (GGPP). nih.gov The key step in forming the characteristic 14-membered ring of cembranoids is the intramolecular cyclization of GGPP. This reaction is catalyzed by a specific type of enzyme known as a diterpene synthase (dTPS). nih.gov

Following the initial cyclization, the resulting cembranoid skeleton undergoes a series of post-cyclization modifications. These "tailoring" reactions are responsible for the vast structural diversity observed among cembranoids. researchgate.net These modifications typically involve a network of oxygenation reactions, which can lead to the formation of functional groups such as epoxides, hydroxyls, and lactones, as seen in the structure of this compound. nih.govresearchgate.net For many complex cembranoids, further intramolecular cyclizations, such as Diels-Alder reactions, can occur, leading to polycyclic structures. mdpi.com While this compound itself is a macrocyclic cembranolide, other related compounds from soft corals undergo such transformations, highlighting the versatility of the biosynthetic machinery. mdpi.comacs.org

Identification of Precursor Molecules and Intermediates

The biosynthesis of natural products can be visualized as an assembly line with specific starting materials and intermediate products. For this compound, the fundamental precursor molecules and key intermediates have been proposed based on studies of cembranoid biosynthesis in other organisms.

Table 1: Key Precursors and Intermediates in the Proposed

| Molecule Name | Abbreviation | Role in Pathway |

|---|---|---|

| Isopentenyl Pyrophosphate | IPP | Basic C5 building block |

| Dimethylallyl Pyrophosphate | DMAPP | Basic C5 building block |

| Geranylgeranyl Pyrophosphate | GGPP | C20 precursor to all diterpenes nih.gov |

| Cembratriene-ol | CBT-ol | Initial cyclized C20 cembranoid intermediate nih.gov |

The pathway initiates with the head-to-tail condensation of three molecules of isopentenyl pyrophosphate (IPP) with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP), to form the 20-carbon linear molecule, geranylgeranyl pyrophosphate (GGPP). This process is a fundamental part of the terpenoid biosynthesis pathway.

The cyclization of GGPP is proposed to yield a cembratriene-ol (CBT-ol) cation, which is then stabilized to form the first macrocyclic intermediate. nih.gov Subsequent enzymatic transformations, including oxidations and rearrangements, would then modify this initial scaffold. For cembranolides like this compound, which contain a lactone ring, it is hypothesized that a furanocembranoid precursor undergoes oxidative cleavage and rearrangement to form the butenolide moiety characteristic of many bioactive marine cembranoids. nih.gov

Key Enzymatic Transformations and Enzyme Characterization

The conversion of simple precursors into the complex structure of this compound is orchestrated by a suite of specialized enzymes. While the specific enzymes for the this compound pathway have not been fully characterized, research on related compounds provides significant insights.

The initial and most critical enzymatic transformation is the cyclization of the linear GGPP into the 14-membered cembrane (B156948) ring. This is catalyzed by a class I diterpene synthase (dTPS), likely a cembratriene-ol synthase (CBTS). nih.gov Studies on a CBTS from tobacco have shown that this enzyme can produce cembranoid precursors. When expressed in a heterologous host like E. coli, this enzyme was found to produce (+)-cembrene and (-)-casbene, demonstrating its function in forming the basic cembrane skeleton. nih.gov

Following the formation of the initial macrocycle, a series of "tailoring enzymes" come into play. These are responsible for the specific chemical decorations that distinguish one cembranoid from another. These enzymes often include:

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for introducing oxygen atoms into the molecule in a regio- and stereospecific manner. This is essential for creating the hydroxyl groups and epoxides that are precursors to the lactone ring in this compound. While the involvement of P450s is highly likely, the specific P450s from Sinularia capillosa have yet to be identified and characterized. acs.org

Dehydrogenases: These enzymes are involved in oxidation-reduction reactions, for example, converting hydroxyl groups to ketones.

Esterases/Synthases: An enzyme would be required to catalyze the formation of the lactone ring from a hydroxy-carboxylic acid precursor.

The characterization of these enzymes remains a significant challenge, primarily due to the difficulties in working with soft coral genetics and proteomics. acs.orgacs.org

Genetic Basis of Biosynthesis (Gene Cluster Identification and Analysis)

In many microorganisms and some marine invertebrates, the genes encoding the enzymes for a specific biosynthetic pathway are physically grouped together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). secondarymetabolites.orgnih.gov The identification of a BGC is a major step towards understanding and manipulating the production of a natural product.

To date, a specific biosynthetic gene cluster responsible for the production of this compound or other cembranoids from the genus Sinularia has not been reported in the scientific literature. The study of the genetic basis of natural product biosynthesis in soft corals is a nascent field, and there is a general lack of knowledge about the enzymes and genes involved. acs.org

The discovery of a this compound BGC would likely reveal the genes for the cembratriene-ol synthase, a series of cytochrome P450s, and other tailoring enzymes. Analysis of such a cluster would provide a genetic blueprint for this compound biosynthesis and would be invaluable for bioengineering efforts. The search for BGCs in soft corals and their symbiotic microorganisms is an active area of research that may one day uncover the genetic origins of this compound. nih.govmdpi.com

Bioengineering Approaches for Enhanced Production and Pathway Diversification

Bioengineering offers promising strategies for the sustainable production of valuable natural products and for the creation of novel analogues with potentially improved properties. cancer.govweforum.org While bioengineering efforts specifically targeting this compound are not yet documented, the general principles and some preliminary work on cembranoids pave the way for future research.

One of the primary goals of bioengineering is heterologous expression, which involves transferring the BGC of a natural product into a host organism that is easy to cultivate, such as E. coli or yeast. A key proof-of-concept study demonstrated that the cembratriene-ol synthase from tobacco could be expressed in E. coli, leading to the production of the cembranoid precursors cembrene (B1233663) and casbene. nih.gov This represents a foundational step that could be applied to a future this compound BGC.

Future bioengineering approaches for this compound could include:

Pathway Reconstruction: Once the this compound BGC is identified, it could be transferred to a microbial host to enable large-scale, fermentative production of the compound, overcoming the limitations of harvesting from the marine environment.

Metabolic Engineering: The host organism's metabolism could be engineered to increase the supply of the precursor molecule, GGPP, thereby boosting the yield of this compound. nih.gov

Combinatorial Biosynthesis: By mixing and matching genes from different cembranoid BGCs, it may be possible to create novel "unnatural" natural products. For example, a different set of tailoring enzymes could be introduced to modify the this compound backbone, leading to a library of new compounds for drug discovery.

These bioengineering strategies hold significant potential but are contingent on the future identification and characterization of the enzymes and genes of the this compound biosynthetic pathway. cancer.govnih.gov

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of the Capillolide Skeleton

A retrosynthetic analysis of the this compound skeleton allows for the deconstruction of the complex target molecule into simpler, more readily available starting materials. This process involves strategically breaking bonds to identify key fragments and the corresponding forward-sense reactions that could form them.

A plausible retrosynthetic strategy for the cembranoid core of this compound would prioritize the formation of the 14-membered macrocycle as a key step. The analysis begins by disconnecting the ester linkage of the α-methylene-γ-butyrolactone ring, a common feature in many cembranolides. This reveals a hydroxy acid precursor.

Further disconnection of the macrocycle can be envisioned through several strategic bond cleavages. A common approach in the synthesis of cembranoid macrocycles is to disconnect a carbon-carbon bond within the ring that can be formed via a powerful macrocyclization reaction. nih.gov For the this compound skeleton, a logical disconnection would be at the C8-C9 bond, which could be formed through an intramolecular coupling reaction, such as a Nozaki-Hiyama-Kishi (NHK) reaction or a Suzuki coupling, from a linear precursor. Alternatively, a ring-closing metathesis (RCM) reaction could be employed to form one of the double bonds within the macrocyclic ring, a strategy that has been successfully used in the synthesis of other macrocyclic natural products. acs.org

The linear precursor would contain the necessary stereocenters and functional groups. The synthesis of this precursor can be further broken down into smaller, stereochemically defined fragments. For instance, the fragment containing the C1-C7 portion with its stereocenters could be synthesized from a chiral pool starting material or through asymmetric synthesis. Similarly, the remaining portion of the carbon chain could be constructed and then coupled with the first fragment to assemble the full linear precursor for macrocyclization. The guiding principles of retrosynthetic analysis emphasize simplifying the target molecule by breaking it down into logical, achievable synthetic steps. pharmacy180.comresearchgate.netegrassbcollege.ac.in

Total Synthesis Approaches to this compound

As of current literature, a total synthesis of this compound itself has not been reported. tandfonline.com However, the synthetic community has made significant strides in the total synthesis of other structurally related cembranoid natural products isolated from the Sinularia genus, providing a roadmap for a potential future synthesis of this compound. tandfonline.comresearchgate.net

Key Methodologies and Transformations

The construction of the cembranoid skeleton relies on a toolkit of powerful organic reactions. Key methodologies that would be instrumental in a total synthesis of this compound include:

Macrocyclization: The formation of the 14-membered ring is a critical and often challenging step. Several methods have been proven effective for synthesizing macrocyclic lactones. acs.orgthieme-connect.dersc.orgdiva-portal.orgresearchgate.net These include:

Yamaguchi Macrolactonization: This method utilizes a mixed anhydride (B1165640) to facilitate the intramolecular esterification between a hydroxyl group and a carboxylic acid under mild conditions. rsc.org

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often employing Grubbs' or Schrock's catalysts, can efficiently form large rings by joining two terminal alkenes. acs.org

Intramolecular Coupling Reactions: Reactions like the Nozaki-Hiyama-Kishi (NHK) or Suzuki coupling can be used to form carbon-carbon bonds within the macrocycle from a suitably functionalized linear precursor.

Stereoselective Reactions: Establishing the correct stereochemistry at the multiple chiral centers of this compound is paramount. Modern synthetic chemistry offers a plethora of stereoselective reactions, such as:

Sharpless Asymmetric Epoxidation: To introduce chiral epoxide functionalities.

Asymmetric Aldol Reactions: For the stereocontrolled formation of carbon-carbon bonds and the creation of new stereocenters.

Substrate-Controlled Reactions: Where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction.

C-H Functionalization: While not explicitly reported for this compound-related syntheses, modern C-H functionalization strategies offer a potential avenue for the direct introduction of functional groups onto the carbon skeleton, potentially streamlining synthetic routes.

Synthesis of Complex Stereocenters

The stereochemical complexity of this compound requires precise control over the formation of each stereocenter. Synthetic strategies would likely involve a combination of approaches:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature, such as carbohydrates or amino acids, to provide a scaffold with pre-existing stereocenters.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.

Diastereoselective Reactions: Taking advantage of the inherent stereochemistry of the molecule to control the formation of new stereocenters. For example, the stereochemistry of an existing hydroxyl group could direct the facial selectivity of an epoxidation on a nearby double bond.

The synthesis of other complex natural products has demonstrated the power of these approaches in constructing multiple stereocenters with high fidelity. researchgate.net

Semi-Synthetic Strategies for this compound Derivatives and Analogues

Given the challenges of total synthesis, semi-synthesis, which involves the chemical modification of a readily available natural product, provides a more accessible route to novel derivatives and analogues. researchgate.netnih.govchemrxiv.org The closely related cembranolide, sinulariolide (B1237615), which is often isolated in reasonable yields from Sinularia species, serves as an excellent starting point for such endeavors. tandfonline.comtandfonline.comnih.gov

Chemical Modification of Natural this compound

While this compound itself is not as abundant, the principles of chemical modification can be applied to it or, more practically, to its analogue sinulariolide. A series of analogues have been prepared from sinulariolide and 11-epi-sinulariolide acetate (B1210297). tandfonline.com These modifications often target the reactive functional groups present in the molecule:

The α-methylene-γ-butyrolactone: The exocyclic double bond is susceptible to hydrogenation, which has been shown to diminish the biological activity of some cembranolides. tandfonline.com It can also undergo Michael additions with various nucleophiles.

The Epoxide Ring: The epoxide can be opened under acidic or basic conditions with a range of nucleophiles to introduce new functional groups.

The Double Bonds: The double bonds within the macrocycle can be epoxidized or hydrogenated. For example, epoxidation of the C-7, C-8 double bond in sinulariolide has been reported. tandfonline.com

Hydroxyl Groups: Existing hydroxyl groups can be acylated, alkylated, or oxidized to the corresponding ketones.

These modifications allow for the exploration of structure-activity relationships (SAR), helping to identify the key pharmacophores responsible for the biological activity of these compounds.

Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. egrassbcollege.ac.in In the context of this compound and its analogues, FGI plays a crucial role in both total and semi-synthetic strategies.

Key functional group interconversions relevant to cembranolide synthesis include:

Oxidation and Reduction: The oxidation of alcohols to aldehydes or ketones, and the subsequent reduction back to alcohols are common transformations. For example, an alcohol could be oxidized to an aldehyde to facilitate a Wittig or Horner-Wadsworth-Emmons reaction for chain extension or cyclization.

Esterification and Hydrolysis: The formation of the lactone ring via esterification and its cleavage through hydrolysis are central to the chemistry of these molecules.

Conversion of Carboxylic Acids: Carboxylic acids can be converted to a variety of other functional groups, such as esters, amides, or alcohols (via reduction), providing versatile handles for further modification.

These transformations are essential for manipulating the reactivity of the molecule at different stages of a synthesis and for preparing a diverse range of analogues for biological evaluation.

Chemo-enzymatic Synthesis Approaches

The synthesis of complex natural products like this compound, a cembranolide diterpene isolated from the soft coral Sinularia capillosa, presents significant challenges to synthetic chemists. acs.orgnih.gov To date, a complete total synthesis of this compound has not been reported in the scientific literature. tandfonline.com This absence underscores the structural complexity of the molecule, which features a 14-membered macrocyclic ring, multiple stereocenters, and a functionally dense α-methylene-γ-lactone moiety. acs.org Chemo-enzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of traditional organic synthesis, offer a powerful approach to overcoming these synthetic hurdles. youtube.com Such methods can provide high levels of stereo-, regio-, and chemoselectivity, often under mild reaction conditions, which is advantageous for complex and sensitive substrates. nih.gov

While a dedicated chemo-enzymatic synthesis of this compound has not been developed, analysis of its structure reveals several key motifs where enzymatic transformations could be strategically employed. These include the formation of the macrolactone, stereoselective hydroxylation, and the resolution of chiral intermediates.

A plausible chemo-enzymatic approach would likely involve the synthesis of an advanced acyclic precursor through chemical methods, followed by key enzymatic steps to introduce chirality and construct the macrocycle. For instance, lipases are well-known for their ability to catalyze macrolactonization, a critical step in the synthesis of many macrolide natural products. The enzyme's ability to operate in organic solvents and its high regioselectivity make it an ideal candidate for closing the 14-membered ring of a seco-acid precursor of this compound.

Furthermore, enzymes such as cytochrome P450 monooxygenases could potentially be used for the selective hydroxylation of a cembranoid scaffold. This would be particularly useful for installing the hydroxyl groups at positions C-2, C-8, and C-13 with the correct stereochemistry, a task that can be challenging to achieve with conventional chemical reagents.

Another key area for enzymatic application is in the kinetic resolution of racemic intermediates. For example, a lipase-catalyzed acylation could be used to separate enantiomers of a chiral alcohol precursor, ensuring the correct stereochemistry in the final molecule. This method is widely used in the synthesis of enantiomerically pure pharmaceuticals and complex natural products. ontosight.ai

The following table outlines potential chemo-enzymatic steps that could be integrated into a future synthetic strategy for this compound, based on established biocatalytic transformations.

| Target Transformation | Potential Enzyme Class | Reaction Type | Substrate Moiety in this compound Precursor | Anticipated Advantages |

| Macrolactonization | Lipase (e.g., from Candida antarctica) | Intramolecular Esterification | Seco-acid with terminal hydroxyl and carboxylic acid | High efficiency and regioselectivity in large ring formation |

| Stereoselective Hydroxylation | Cytochrome P450 Monooxygenase | C-H Oxidation | Cembranoid skeleton | Introduction of hydroxyl groups at specific, non-activated positions with high stereocontrol |

| Kinetic Resolution | Lipase (e.g., from Pseudomonas cepacia) | Transesterification/Acylation | Racemic alcohol intermediate | Separation of enantiomers to yield enantiopure building blocks |

| Epoxidation | Lipase and a peracid source | Epoxidation | Alkene functionalities in the macrocycle | Mild conditions for the formation of epoxides, which can serve as handles for further functionalization |

Structure Activity Relationship Sar Studies of Capillolide

Design and Synthesis of Capillolide Analogues and Derivatives

The rational design and synthesis of analogues are cornerstones of SAR studies. This process involves systematically altering the chemical structure of a lead compound like this compound and evaluating the resulting impact on its biological activity. To date, literature specifically detailing the synthetic production of a wide array of this compound derivatives for SAR studies is not extensive. However, studies on closely related cembranoids provide a framework for potential synthetic modifications. For instance, a series of analogues were prepared from sinulariolide (B1237615), a related cembranoid, to evaluate their cytotoxic activities. tandfonline.com

Structural modifications of cembranoids have shown that specific functional groups are crucial for their cytotoxic effects. For this compound and related compounds, the α-methylene-γ-lactone moiety is considered a key feature. Studies on sinulariolide analogues demonstrated that hydrogenation of this lactone system leads to a decrease in bioactivity. tandfonline.com This suggests that this functional group may act as a Michael acceptor, forming covalent bonds with biological nucleophiles, such as cysteine residues in proteins, which could be essential to its mechanism of action.

Other potential modifications, based on the structures of co-isolated natural analogues, could involve the epoxide and acetate (B1210297) functionalities. tandfonline.comtandfonline.com The influence of these groups on activity can be systematically probed through synthesis. This compound has been isolated alongside other cembranoids such as sinulariolide and flexibilide, which can be considered natural analogues. tandfonline.comnih.gov Comparing their reported cytotoxicities provides initial clues about substituent effects.

Table 1: Reported Cytotoxic Activity of this compound and Co-occurring Cembranoids

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| This compound | P-388 (murine leukemia) | ED₅₀ | 15.0 µg/mL | nih.gov |

| L1210 (murine leukemia) | ED₅₀ | 18.5 µg/mL | nih.gov | |

| A-549 (human lung carcinoma) | IC₅₀ | 0.5 µg/mL | researchgate.net | |

| Sinulariolide | P-388 (murine leukemia) | IC₅₀ | 1.5 µg/mL | nih.gov |

| Flexibilide | P-388 (murine leukemia) | IC₅₀ | 10.0 µg/mL | nih.gov |

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Cembranoids like this compound possess a flexible 14-membered ring, which can adopt multiple conformations. tandfonline.comtandfonline.com Conformational analysis, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling, is essential to determine the preferred low-energy shapes of these molecules in solution. ufpb.br

While specific conformational analysis reports for a series of this compound analogues are not currently available, such studies are vital. Identifying the specific conformation responsible for biological activity (the "bioactive conformation") allows for the design of more rigid analogues that are "locked" in this shape. This strategy can lead to enhanced potency and selectivity by reducing the entropic penalty upon binding to a target. For other complex diterpenoids, conformational analysis has been crucial in relating structure to function. researchgate.netresearchgate.net

Structural Modifications and Substituent Effects

Identification of Pharmacophoric Elements

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. ebi.ac.uk Identifying the pharmacophore of this compound is key to understanding its activity and to designing novel compounds with similar or improved effects.

Based on its structure and comparison with other cytotoxic cembranoids, the following pharmacophoric features of this compound can be hypothesized:

Hydrogen Bond Acceptors: The oxygen atoms of the lactone, epoxide, and acetate groups can act as hydrogen bond acceptors.

Hydrophobic Regions: The large carbon skeleton of the cembranoid ring and the methyl groups provide hydrophobic character, which can be crucial for binding to hydrophobic pockets in target proteins.

Michael Acceptor: As previously mentioned, the α-methylene-γ-lactone system is a key electrophilic center, likely essential for covalent interaction with target proteins.

A formal pharmacophore model would require a set of active analogues and their bioactivity data, which could then be used to perform computational searches of compound libraries to find new potential leads. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts.

Currently, there are no published QSAR models specifically developed for this compound and its derivatives. The development of a robust QSAR model would require a dataset of structurally diverse this compound analogues with corresponding quantitative bioactivity data (e.g., IC₅₀ values).

The general process for building a QSAR model for this compound would involve several steps. First, a training set of this compound analogues with known activities would be established. For each analogue, a set of numerical parameters, or "molecular descriptors," would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Finally, a mathematical equation would be generated using statistical methods, such as multiple linear regression, to correlate the descriptors with the biological activity. This model's predictive power would then be validated using an external test set of compounds not used in the model's creation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). This method can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of this complex over time, providing insights into its stability.

As the precise biological target of this compound is not yet definitively identified, no specific molecular docking or dynamics simulation studies have been published. However, if a target protein were identified (e.g., a specific enzyme or receptor implicated in cancer cell proliferation), docking simulations could be performed. These simulations would place this compound into the protein's binding site, and the resulting binding pose could help rationalize the observed SAR and guide the design of new analogues with improved binding affinity.

Computational Methods for Activity Prediction

Relationship between Structural Features and Biological Profiles

The biological activity of the cembranoid diterpene this compound, particularly its cytotoxic properties, is intrinsically linked to its unique chemical architecture. Structure-activity relationship (SAR) studies, which explore how modifications to a compound's structure influence its biological functions, are crucial for understanding its mechanism of action and for guiding the development of more potent and selective analogs. While comprehensive SAR studies focused exclusively on a wide array of synthesized this compound derivatives are limited in the public domain, valuable insights can be gleaned from research on closely related cembranolides and naturally occurring analogs.

Key structural motifs of this compound that are significant for its bioactivity include the 14-membered macrocyclic ring, the α-methylene-γ-lactone moiety, and the positions and stereochemistry of its functional groups, such as epoxides and hydroxyls. Research on cembranoids isolated from soft corals of the Sinularia genus has highlighted the critical role of these features in their cytotoxic and anti-inflammatory effects.

Detailed Research Findings:

The α-Methylene-γ-lactone Moiety: A recurring theme in the SAR of cembranolides is the importance of the α-methylene-γ-lactone group. This reactive Michael acceptor is believed to be crucial for the cytotoxic activity of many cembranoids, likely through its ability to alkylate biological macromolecules such as proteins and DNA. Studies on related compounds like sinulariolide have shown that hydrogenation of the exocyclic double bond in the α-methylene-γ-lactone system leads to a diminution of biological activity tandfonline.com. This suggests that the presence of this functional group in this compound is a key determinant of its cytotoxicity.

The Cembrane (B156948) Skeleton: The conformation of the 14-membered macrocyclic ring itself plays a role in how the molecule presents its functional groups for interaction with biological targets. The specific stereochemistry at the chiral centers of this compound dictates the three-dimensional shape of the molecule and, consequently, its binding affinity to target enzymes or receptors.

Comparative Cytotoxicity of this compound and Related Cembranoids:

This compound has demonstrated moderate to potent cytotoxic activity against a range of cancer cell lines. When compared to other cembranoid lactones, its activity profile helps to further elucidate the structural requirements for cytotoxicity. For example, compounds like lobomichaolide (B1674994) and crassolide, which also contain the α-methylene-γ-lactone moiety, have shown significant cytotoxicity, in some cases more potent than that of this compound, against cell lines such as A-549 and HT-29 nih.gov. This variation in potency is likely due to differences in the substitution patterns on the cembranoid ring.

This compound, isolated from Sinularia capillosa, exhibited moderate cytotoxic activity against P-388 and L1210 cells nih.gov. In another study, it showed potent cytotoxicity against the A-549 human lung adenocarcinoma cell line nih.gov.

The following data tables summarize the reported cytotoxic activities of this compound and other relevant cembranolide compounds.

Table 1: Cytotoxicity of this compound

| Cell Line | Activity | Value | Reference |

| P-388 (murine lymphocytic leukemia) | ED₅₀ | 15.0 µg/mL | nih.gov |

| L1210 (murine lymphocytic leukemia) | ED₅₀ | 18.5 µg/mL | nih.gov |

| A-549 (human lung adenocarcinoma) | IC₅₀ | 0.5 µg/mL | nih.gov |

| KB (human oral carcinoma) | IC₅₀ | 5.0 µg/mL | nih.gov |

| MCF-7 (human breast adenocarcinoma) | IC₅₀ | 20.0 µg/mL | nih.gov |

Table 2: Comparative Cytotoxicity of Other Cembranoids

| Compound | Cell Line | Activity | Value | Reference |

| Lobomichaolide | A-549 | ED₅₀ | 0.38 µg/mL | nih.gov |

| HT-29 | ED₅₀ | 0.37 µg/mL | nih.gov | |

| KB | ED₅₀ | 0.59 µg/mL | nih.gov | |

| P-388 | ED₅₀ | 0.34 µg/mL | nih.gov | |

| Crassolide | A-549 | ED₅₀ | 0.39 µg/mL | nih.gov |

| HT-29 | ED₅₀ | 0.26 µg/mL | nih.gov | |

| KB | ED₅₀ | 0.85 µg/mL | nih.gov | |

| P-388 | ED₅₀ | 0.08 µg/mL | nih.gov | |

| Flexibilide | P-388 | ED₅₀ | 3.8 µg/mL | nih.gov |

| Sinulariolide | P-388 | ED₅₀ | >20 µg/mL | tandfonline.com |

From these comparisons, it is evident that subtle structural variations among cembranoids can lead to significant differences in their cytotoxic potency. The high potency of compounds like crassolide against the P-388 cell line highlights the specific structural features that are favorable for activity against this particular cancer type. The lower activity of sinulariolide, which has a different arrangement of functional groups compared to this compound, further underscores the importance of the specific substitution pattern for biological activity tandfonline.com.

Biological Activities and Mechanistic Investigations Excluding Clinical Human Trials and Safety Profiles

In Vitro Biological Activities

Capillolide has demonstrated moderate cytotoxic activity against various cancer cell lines. Early studies revealed its inhibitory effects on murine lymphocytic leukemia (P-388) and mouse lymphocytic leukemia (L1210) cells, with ED50 values of 15.0 μg/mL and 18.5 μg/mL, respectively. nih.govnih.govmdpi.com In comparison, other cembranolides isolated alongside this compound showed a broader range of ED50 values from 1.5 to 10.0 μg/mL against the same cell lines. nih.govmdpi.com

Further investigations into its cytotoxic profile against other human cancer cell lines, such as T-cell acute lymphoblastic leukemia (CCRF-CEM) and human colon adenocarcinoma (DLD-1), indicated weaker activity, with all IC50 values being greater than 20 μg/mL. nih.gov The cytotoxic effects of this compound and related compounds are summarized in the table below.

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Measurement | Value |

|---|---|---|---|

| This compound | P-388 (murine lymphocytic leukemia) | ED50 | 15.0 μg/mL |

| This compound | L1210 (mouse lymphocytic leukemia) | ED50 | 18.5 μg/mL |

| Cembranoids (from S. discrepans) | CCRF-CEM (human T-cell acute lymphoblastic leukemia) | IC50 | >20 μg/mL |

ED50: Effective dose for 50% of the population; IC50: Half-maximal inhibitory concentration.

This compound has been noted for its potential anti-inflammatory properties. ontosight.ai While specific mechanistic studies on this compound itself are limited, the broader class of cembranoids and related marine natural products have been shown to modulate key inflammatory pathways. mdpi.comgriffith.edu.au For instance, some bioactive compounds exert their anti-inflammatory effects by down-regulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and up-regulating anti-inflammatory cytokines like IL-10. nih.govnih.gov They can also inhibit the activation of transcription factors like NF-κB, which are central to the inflammatory response. mdpi.comgriffith.edu.au Further research is required to elucidate the specific anti-inflammatory mechanisms of this compound.

The potential of this compound as an antimicrobial agent has been recognized. ontosight.ai Although detailed studies on the specific antimicrobial spectrum and efficacy of this compound are not extensively documented in the provided search results, marine-derived compounds, in general, are a rich source of novel antimicrobial agents. researchgate.net The antimicrobial efficacy of natural compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various pathogenic microorganisms. researchgate.net

Beyond its cytotoxic and anti-inflammatory activities, this compound may possess other bioactivities, such as enzyme inhibition or receptor modulation. ontosight.ai The complex structure of this compound suggests potential interactions with various biological targets. ontosight.ai For instance, some enzyme inhibitors act by competing with the substrate for the active site, thereby blocking the enzyme's catalytic activity. wikipedia.org Others may modulate cellular signaling by interacting with specific receptors. nih.gov However, specific studies detailing this compound's effects on enzyme inhibition or receptor modulation are not available in the provided results.

Antimicrobial Efficacy

Cellular and Molecular Mechanisms of Action

The precise cellular targets of this compound are still under investigation. researchgate.net The cytotoxic effects observed against specific cancer cell lines like P-388 and L1210 suggest that these cells are sensitive to the compound's action. nih.govmdpi.com The mechanism of action could involve the targeting of specific proteins or enzymes within these cells, leading to the inhibition of cell growth or the induction of cell death. nih.govnih.gov The process of identifying cellular targets often involves techniques like proximity biotinylation, which can help pinpoint protein-protein interactions. elifesciences.org Furthermore, understanding how this compound might modulate protein function through processes like phosphorylation, which is regulated by kinases and phosphatases, could provide insights into its mechanism of action. cusabio.comfrontiersin.org

Elucidation of Signal Transduction Pathways Affected

There is currently no specific information available in the reviewed scientific literature detailing the signal transduction pathways that are affected by this compound. Research has not yet progressed to the stage of elucidating its specific molecular targets or the signaling cascades it may modulate. researchgate.netontosight.ai

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

While this compound has demonstrated cytotoxic effects against certain cancer cell lines, the specific mechanisms driving this activity, such as the induction of apoptosis or cell cycle arrest, have not been detailed. Studies have reported its cytotoxic potency; for instance, it showed potent activity against the A-549 lung cancer cell line with an IC50 value of 0.5 µg/mL. researchgate.netresearchgate.net Another study noted weak cytotoxic activity against LEUK-P388 and LEUK-L1210 leukemia cell lines. ufpb.br However, the underlying molecular events leading to cell death, including which phases of the cell cycle are affected or which apoptotic pathways are activated, remain uncharacterized in the available literature.

Modulation of Gene Expression and Protein-Protein Interactions

There is no available research data on how this compound may modulate gene expression or interfere with protein-protein interactions. Such studies are typically conducted after a compound's primary mechanism of action has been more clearly defined, a stage that research on this compound has not yet reached.

In Vivo Pharmacological Studies (Animal Models for Efficacy and Preliminary ADME/Toxicity - Pre-clinical)

The scientific literature lacks reports on in vivo pharmacological studies of this compound. Research is still in the preliminary in vitro phase, and there is a stated need for further investigation into its pharmacokinetics, toxicity, and efficacy in preclinical animal models. ontosight.ai

Disease Model Selection and Evaluation

Due to the absence of in vivo studies, no information exists regarding the selection and evaluation of specific disease models for testing the efficacy of this compound.

Biomarker Analysis

Similarly, without in vivo studies, there has been no analysis of biomarkers to assess the compound's therapeutic response or mechanism of action in a living organism.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis and Quantification

Chromatography is the cornerstone for separating Capillolide from the highly complex chemical milieu of its natural source. The choice of technique depends on the analytical goal, whether it is trace-level quantification, high-throughput screening, or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds. spectralworks.comresearchgate.net For a compound like this compound, which possesses multiple polar hydroxyl groups and a relatively high molecular weight, direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation in the high-temperature injector port. spectralworks.com

To overcome these limitations, chemical derivatization is typically required. Silylation, for instance, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC analysis. While no specific validated GC-MS method for the quantification of this compound has been published, the technique is valuable for the general profiling of less polar constituents in soft coral extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) represent the most powerful and widely used techniques for the analysis of non-volatile natural products like this compound in complex mixtures. phcogres.comub.edu This method couples the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. ub.edu

The separation is typically achieved using a reversed-phase HPLC column, where this compound is separated from other metabolites based on its polarity. Following separation, the compound enters the mass spectrometer. Ionization methods such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions in the gas phase, which are then analyzed. researchgate.net For quantitative studies, LC-MS/MS is superior. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a resulting unique product ion is monitored. This process provides exceptional selectivity and sensitivity, enabling quantification at very low concentrations, even in complex biological matrices. researchgate.net While it is the most suitable method for pharmacokinetic studies, a fully validated LC-MS/MS assay for this compound has not yet been detailed in the scientific literature.

| Technique | Principle | Applicability to this compound | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation of volatile/semi-volatile compounds in a gaseous mobile phase. | Requires chemical derivatization (e.g., silylation) to increase volatility. spectralworks.com | High resolution; excellent for profiling volatile components of an extract. | Not suitable for direct analysis; risk of thermal degradation. |

| LC-MS/MS | Separation of non-volatile compounds in a liquid mobile phase followed by tandem mass analysis. ub.edu | Ideal for direct quantification in crude extracts and biological fluids. phcogres.com | High sensitivity and selectivity (MRM); no derivatization needed; suitable for bioanalysis. | Higher cost; method development can be complex. |

| HPTLC | Separation on a high-performance planar stationary phase with detection by densitometry. | Excellent for fingerprinting extracts and quality control. | High throughput; low cost per sample; visual comparison of multiple samples. | Lower resolution and sensitivity compared to LC-MS. |

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers rapid, cost-effective, and high-throughput analysis of natural product extracts. nih.gov It is particularly well-suited for creating chemical fingerprints of soft coral extracts to assess identity, purity, and consistency. nih.gov In an HPTLC analysis, the extract is applied to a high-performance plate, which is then developed in a solvent system optimized for separating cembranolides. After development, the plate is visualized, and the band corresponding to this compound can be identified by comparing its migration distance (Rf value) and color to a pure standard run on the same plate. Quantification is achieved by scanning the plate with a densitometer. HPTLC is an invaluable tool for the quality control of raw materials containing this compound. bioanalysis-zone.comhilarispublisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)

Spectroscopic Techniques for Detection in Complex Matrices

Spectroscopic methods are indispensable for the structural elucidation of novel compounds and for the confirmation of known compounds like this compound in isolated fractions. researchgate.net The initial discovery and structural characterization of this compound relied entirely on a combination of these techniques. bioanalysis-zone.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically with ESI, is used to determine the exact mass of the molecule. bioanalysis-zone.com This allows for the unambiguous calculation of its molecular formula (C₂₀H₃₂O₅ for this compound), which is the first step in structure elucidation. bioanalysis-zone.comjapsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful spectroscopic tool for determining the detailed structure of organic molecules.

¹H NMR provides information about the number and chemical environment of protons.

¹³C NMR reveals the number and type of carbon atoms (e.g., methyl, methylene, carbonyl).

2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are crucial for establishing the connectivity of atoms to build the carbon skeleton and for determining the compound's relative stereochemistry. bioanalysis-zone.com The structure of this compound was confirmed through such detailed NMR analysis. bioanalysis-zone.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For this compound, IR spectra would show characteristic absorption bands for hydroxyl (-OH) and ester/lactone carbonyl (C=O) groups.

| Technique | Information Obtained | Specific Finding for this compound |

|---|---|---|

| HRESIMS | Provides the exact mass and molecular formula. nih.gov | Molecular formula established as C₂₀H₃₂O₅. bioanalysis-zone.com |

| ¹H and ¹³C NMR | Reveals the carbon-hydrogen framework. | Confirmed the presence of 20 carbons and 32 hydrogens, including signals for olefinic protons, hydroxyl-bearing carbons, and a lactone carbonyl. bioanalysis-zone.com |

| 2D NMR (COSY, HMBC) | Determines the connectivity between atoms (the molecular skeleton). | Established the 14-membered cembranoid ring and the fused δ-lactone ring structure. bioanalysis-zone.com |

| NOESY | Determines the spatial proximity of protons, revealing the relative stereochemistry. | Used to deduce the relative configuration of the stereocenters within the molecule. bioanalysis-zone.com |

| IR Spectroscopy | Identifies key functional groups. | Shows characteristic absorptions for hydroxyl (-OH) and lactone carbonyl (C=O) groups. |

Bioanalytical Assays for this compound and its Metabolites

Bioanalytical assays involve the quantitative measurement of a compound and its metabolites in biological fluids such as plasma, serum, or urine. The development of such assays is a critical component of preclinical and clinical drug development, necessary for understanding a drug's pharmacokinetics (PK) and pharmacodynamics (PD).

Given the potent cytotoxic activities reported for this compound, it holds potential for development as a therapeutic agent. researchgate.net To advance it through preclinical studies, a validated bioanalytical method would be essential. This typically involves an LC-MS/MS-based assay, which offers the required sensitivity and selectivity to measure the low concentrations of the drug and its metabolites expected in biological samples. phcogres.com

It is important to distinguish these quantitative bioanalytical assays from the bioactivity assays (e.g., in vitro cytotoxicity assays against cancer cell lines) that were used to initially identify the biological potential of this compound. researchgate.net While bioactivity assays measure a biological effect, a validated quantitative bioanalytical assay measures precise concentration, which is fundamental for establishing dose-response relationships and assessing the safety and efficacy profile of a potential drug. The development of such an assay for this compound would require validation of key parameters as outlined by regulatory agencies.

| Parameter | Description |

|---|---|

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same sample. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |

| Matrix Effect | The alteration of analyte response due to interfering components in the biological matrix. |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. |

Ecological and Environmental Context

Role of Capillolide in Marine Chemical Ecology

Marine chemical ecology investigates the intricate chemical interactions between marine organisms and their environment. acs.org Soft corals, being sessile organisms, have evolved to produce a diverse arsenal (B13267) of chemical compounds to mediate their interactions with other life forms. researchgate.net Cembranoid diterpenes, such as this compound, are considered principal chemical defense agents for soft corals against natural threats like predation and microbial settlement. mdpi.comresearchgate.net The genus Sinularia is a prolific producer of these secondary metabolites, which are believed to be a key factor in their ecological success in competitive reef environments. tandfonline.comresearchgate.net

The production of toxic or unpalatable secondary metabolites is a primary defense strategy for many soft corals. researchgate.net The cytotoxic properties of compounds isolated from Sinularia species are often interpreted as a defense mechanism against predation. tandfonline.comnih.gov While direct studies on this compound's effect on specific predators are limited, the general understanding is that cembranoids contribute to the unpalatability of the coral tissue, deterring feeding by fish and other marine predators. mdpi.comresearchgate.net

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant challenge for sessile marine organisms. umt.edu.my Soft corals combat this by releasing chemical compounds that inhibit the settlement and growth of fouling organisms. While this compound itself has not been extensively tested for its antifouling capabilities, related compounds from the same genus have shown significant activity. For instance, Sinulariolide (B1237615), another cembranolide from Sinularia flexibilis, was identified as an algicidal agent responsible for antifouling properties. tandfonline.comresearchgate.net More directly, a study on Sinularia capillosa, the primary source of this compound, found that another class of its secondary metabolites, asteriscane-type sesquiterpenoids, exhibited potent antifouling activity against the barnacle Balanus amphitrite. acs.org This suggests that the chemical bouquet of S. capillosa, which includes this compound, likely contributes to a comprehensive defense against biofouling.

Table 1: Bioactive Compounds from Sinularia Species and their Ecological Roles

| Compound Name | Producing Organism(s) | Demonstrated Ecological Activity |

| This compound | Sinularia capillosa, S. microclavata, S. flexibilis | Moderate cytotoxicity, presumed defense against predators. tandfonline.comumt.edu.myebi.ac.uk |

| Sinulariolide | Sinularia flexibilis | Algicidal and antifouling properties. tandfonline.comresearchgate.net |

| Capillosanane A | Sinularia capillosa | Potent antifouling activity against Balanus amphitrite. acs.org |

| Flexibilide | Sinularia flexibilis | Significant cytotoxicity, presumed defense. rsc.org |

Chemical signals are fundamental to communication in marine environments, mediating processes from mate recognition to defense. nih.govnih.gov Bacteria, for example, use chemical signals in a process known as quorum sensing to coordinate group behaviors. nih.gov While secondary metabolites in soft corals are primarily viewed through the lens of defense, it is plausible they also play a role in interspecies communication. These chemical cues could signal territorial boundaries to other corals or inhibit the approach of pathogenic microbes. However, there is currently no specific research that has identified this compound as a signaling molecule in interspecies communication. The potential for such a role remains an area for future investigation.

Defense Mechanisms against Predators and Fouling Organisms

Geographical Distribution and Habitat of Producing Organisms